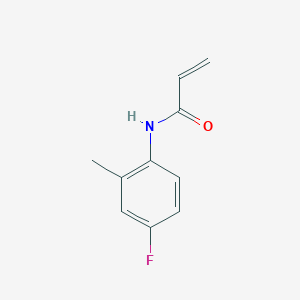

N-(4-fluoro-2-methylphenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of "N-(4-fluoro-2-methylphenyl)prop-2-enamide"

The compound N-(4-fluoro-2-methylphenyl)prop-2-enamide is a chemical entity that has been explored in various research contexts. While the provided papers do not directly discuss this compound, they do provide insights into related aromatic compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related aromatic compounds involves several steps, including nucleophilic substitution reactions and polycondensation techniques. For instance, the synthesis of triphenylamine-containing aromatic diamine involved cesium fluoride-mediated condensation and palladium-catalyzed hydrazine reduction . Similarly, other aromatic polyamides were synthesized through direct polycondensation of diacids with aromatic diamines . These methods could potentially be adapted for the synthesis of N-(4-fluoro-2-methylphenyl)prop-2-enamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which shares a similar fluoro-methylphenyl moiety with the compound of interest . Understanding the crystal structure can provide insights into the molecular conformation, intermolecular interactions, and potential reactivity of N-(4-fluoro-2-methylphenyl)prop-2-enamide.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes nucleophilic vinylic substitution reactions, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones from N-benzoyl β,β-difluoroenamides . This suggests that N-(4-fluoro-2-methylphenyl)prop-2-enamide could also undergo similar nucleophilic reactions due to the presence of the enamide moiety, which is known for its electrophilic character.

Physical and Chemical Properties Analysis

The physical and chemical properties of related aromatic polyamides include good solubility in organic solvents, high thermal stability, and the ability to form tough and flexible films . These properties are significant for practical applications, such as in the field of electrochromic devices or as materials with high thermal resistance. The compound N-(4-fluoro-2-methylphenyl)prop-2-enamide may also exhibit similar properties, making it potentially useful for such applications.

Scientific Research Applications

While the exact compound "N-(4-fluoro-2-methylphenyl)prop-2-enamide" was not found, the broader context of fluorinated compounds' applications can be inferred from related research findings:

Fluorinated Compounds in Drug Development : Fluorine's introduction into organic molecules can significantly affect the biological activity, stability, and membrane permeability of potential pharmaceuticals. For example, fluorinated analogs of established drugs often exhibit improved pharmacokinetic and pharmacodynamic profiles, making them subjects of intense research efforts (Negri, Kascheres, & Kascheres, 2004).

Environmental and Material Applications : Fluorinated materials, including polymers and liquid crystals, exhibit unique properties such as high thermal stability, resistance to solvents and acids, and exceptional electrical characteristics. These materials find applications in various high-tech fields, including electronics, aerospace, and as coatings for protective gear (Hird, 2007).

properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h3-6H,1H2,2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPLJJMNHVCFGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-2-methylphenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(dimethylamino)-N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2505126.png)

![(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one](/img/structure/B2505134.png)

![2-[[5-Butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2505135.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505136.png)

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![2-{[(5-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2505145.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)